7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound that features a unique structural motif. The bicyclo[3.3.1]nonane framework is known for its rigidity and three-dimensional structure, which makes it an interesting subject for various chemical and biological studies. This compound is part of a broader class of bicyclic compounds that have shown significant potential in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The allyloxy group can be introduced through allylation reactions using reagents such as allyl bromide in the presence of a base .
Industrial Production Methods
While specific industrial production methods for 7-(Allyloxy)-3-oxa-9-azabicyclo[33This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Allyl bromide, sodium hydride, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or other reduced forms of the compound .
Scientific Research Applications
7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in place of oxygen and nitrogen, leading to different chemical properties.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur, offering unique reactivity due to the presence of heavier atoms.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: Features methyl groups and nitrogen atoms, which can affect its conformational stability and reactivity.
Uniqueness
7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane is unique due to its specific substitution pattern and the presence of an allyloxy group.
Properties
IUPAC Name |
7-prop-2-enoxy-3-oxa-9-azabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-3-13-10-4-8-6-12-7-9(5-10)11-8/h2,8-11H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGRUQBEDUSHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CC2COCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.